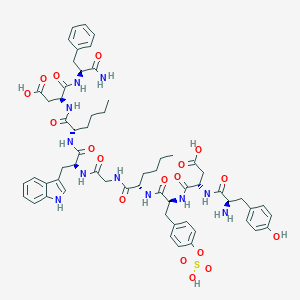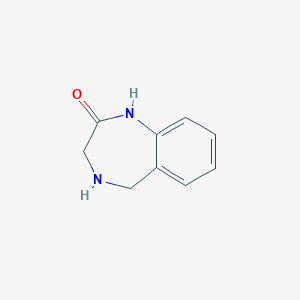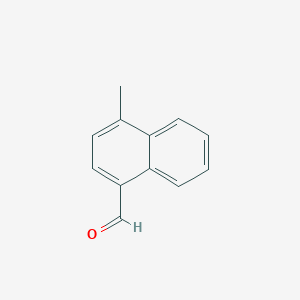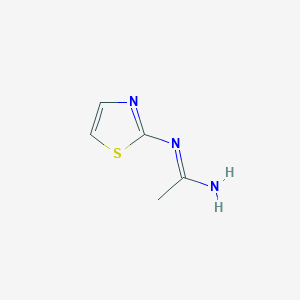
3-(2-bromoethyl)-5-fluoro-1H-indole
Übersicht
Beschreibung
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-bromoethyl)-5-fluoro-1H-indole varies depending on the biological activity being studied. In cancer research, it has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. It also inhibits cell proliferation by disrupting the cell cycle and inducing DNA damage. In anti-inflammatory research, it reduces inflammation by inhibiting the activation of NF-κB and the production of pro-inflammatory cytokines. In anti-microbial research, it has been shown to disrupt the cell membrane of bacteria and inhibit the growth of fungal cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(2-bromoethyl)-5-fluoro-1H-indole are diverse and depend on the biological activity being studied. In cancer research, it has been shown to reduce tumor growth and induce apoptosis in cancer cells. In anti-inflammatory research, it reduces inflammation and oxidative stress. In anti-microbial research, it inhibits the growth of bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-bromoethyl)-5-fluoro-1H-indole in lab experiments include its diverse biological activities, potential therapeutic applications, and availability for purchase. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various biological systems.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-bromoethyl)-5-fluoro-1H-indole. One direction is to further investigate its mechanism of action in various biological systems. Another direction is to optimize its use in cancer therapy by identifying the most effective combination with other anti-cancer agents. In addition, it can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Further studies can also be conducted to determine its safety and toxicity in vivo.
Conclusion:
3-(2-bromoethyl)-5-fluoro-1H-indole is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and optimize its use in various biological systems.
Wissenschaftliche Forschungsanwendungen
3-(2-bromoethyl)-5-fluoro-1H-indole has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been found to be effective against drug-resistant cancer cells. In the field of anti-inflammatory research, 3-(2-bromoethyl)-5-fluoro-1H-indole has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
127561-10-8 |
|---|---|
Produktname |
3-(2-bromoethyl)-5-fluoro-1H-indole |
Molekularformel |
C10H9BrFN |
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
3-(2-bromoethyl)-5-fluoro-1H-indole |
InChI |
InChI=1S/C10H9BrFN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2 |
InChI-Schlüssel |
RTWYIDGAQHNTSB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCBr |
Synonyme |
1H-INDOLE,3-(2-BROMOETHYL)-5-FLUORO- |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

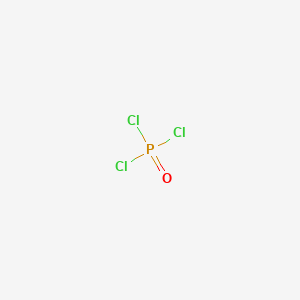
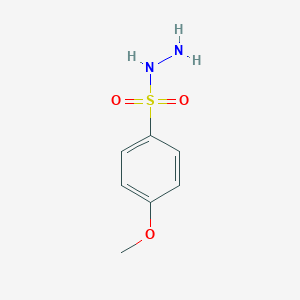
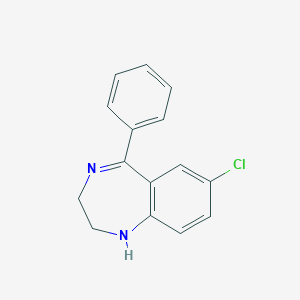
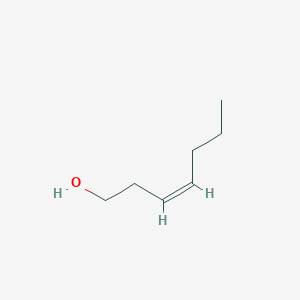
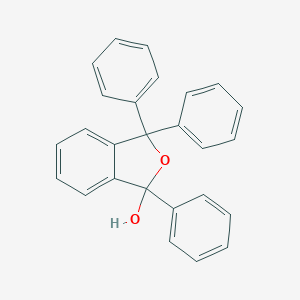
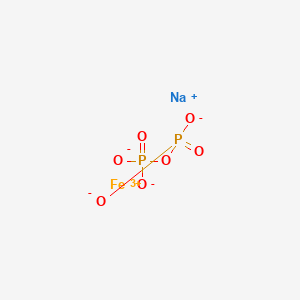
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
